molecular formula C19H24ClNO3 B2490957 1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ CAS No. 478614-53-8

1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+

Cat. No.: B2490957
CAS No.: 478614-53-8
M. Wt: 349.86
InChI Key: MLYBGWLAWINHNU-UHFFFAOYSA-N
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Description

1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the isoquinoline core through Pictet-Spengler reaction.

    Step 2: Introduction of the methoxyphenoxy group via nucleophilic substitution.

    Step 3: Final coupling with the propanol moiety under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor desired reactions.

    Purification: Techniques such as crystallization, distillation, and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of functional groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ involves interaction with specific molecular targets. These may include:

    Receptors: Binding to specific receptors to modulate biological activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Pathways: Influence on signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(4-METHOXYPHENOXY)PROPAN-2-OL
  • 1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-HYDROXYPHENOXY)PROPAN-2-OL

Uniqueness

1-(3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-3-(3-METHOXYPHENOXY)PROPAN-2-OL HYDRO+ is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.ClH/c1-22-18-7-4-8-19(11-18)23-14-17(21)13-20-10-9-15-5-2-3-6-16(15)12-20;/h2-8,11,17,21H,9-10,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYBGWLAWINHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(CN2CCC3=CC=CC=C3C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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